molecular formula C17H17N5O2 B2685861 N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide CAS No. 1421508-99-7

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide

Cat. No.: B2685861
CAS No.: 1421508-99-7
M. Wt: 323.356
InChI Key: HPRBMJZSKJWIJU-UHFFFAOYSA-N
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Description

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an imidazole ring, a pyrimidine ring, and a phenoxypropanamide moiety, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by the reaction of glyoxal and ammonia, followed by cyclization.

    Pyrimidine Ring Synthesis: The pyrimidine ring is often synthesized through the condensation of appropriate aldehydes and amidines.

    Coupling Reactions: The imidazole and pyrimidine rings are then coupled using suitable reagents and catalysts to form the core structure.

    Introduction of the Phenoxypropanamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazole and pyridine rings and have shown similar biological activities.

    Phenoxypropanamide derivatives: Compounds with the phenoxypropanamide moiety are also studied for their biological activities.

Uniqueness

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide is unique due to its specific combination of imidazole, pyrimidine, and phenoxypropanamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-12(24-15-6-4-3-5-7-15)16(23)21-14-10-19-17(20-11-14)22-9-8-18-13(22)2/h3-12H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRBMJZSKJWIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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